molecular formula C11H13NO B15275795 2,3-dihydro-6,8-dimethyl-4(1H)-Quinolinone

2,3-dihydro-6,8-dimethyl-4(1H)-Quinolinone

Cat. No.: B15275795
M. Wt: 175.23 g/mol
InChI Key: QJBORCAZTVNDLQ-UHFFFAOYSA-N
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Description

2,3-dihydro-6,8-dimethyl-4(1H)-Quinolinone is an organic compound belonging to the quinolinone family. Quinolinones are known for their diverse biological activities and are often used in medicinal chemistry. This particular compound is characterized by its unique structure, which includes a quinoline core with two methyl groups at positions 6 and 8, and a dihydro functionality at positions 2 and 3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dihydro-6,8-dimethyl-4(1H)-Quinolinone typically involves the cyclization of appropriate precursors. One common method is the Pfitzinger reaction, which involves the condensation of an isatin derivative with a methyl ketone in the presence of a base. The reaction conditions often include:

    Base: Sodium hydroxide or potassium hydroxide

    Solvent: Ethanol or methanol

    Temperature: Reflux conditions

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2,3-dihydro-6,8-dimethyl-4(1H)-Quinolinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolinone derivatives.

    Reduction: Reduction reactions can convert the quinolinone to its corresponding tetrahydroquinoline.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinolinone derivatives with additional oxygen functionalities.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Halogenated quinolinone derivatives.

Scientific Research Applications

2,3-dihydro-6,8-dimethyl-4(1H)-Quinolinone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,3-dihydro-6,8-dimethyl-4(1H)-Quinolinone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include:

    Enzyme inhibition: The compound can inhibit key enzymes involved in metabolic pathways.

    Receptor binding: It can bind to receptors, altering signal transduction processes.

Comparison with Similar Compounds

Similar Compounds

    2,3-dihydro-4(1H)-Quinolinone: Lacks the methyl groups at positions 6 and 8.

    6,8-dimethylquinoline: Does not have the dihydro functionality at positions 2 and 3.

    4-hydroxyquinoline: Contains a hydroxyl group instead of the dihydro functionality.

Uniqueness

2,3-dihydro-6,8-dimethyl-4(1H)-Quinolinone is unique due to its specific substitution pattern and dihydro functionality, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C11H13NO

Molecular Weight

175.23 g/mol

IUPAC Name

6,8-dimethyl-2,3-dihydro-1H-quinolin-4-one

InChI

InChI=1S/C11H13NO/c1-7-5-8(2)11-9(6-7)10(13)3-4-12-11/h5-6,12H,3-4H2,1-2H3

InChI Key

QJBORCAZTVNDLQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)C(=O)CCN2)C

Origin of Product

United States

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